molecular formula C16H14N2O2 B6052912 5-(4-Hydroxyphenyl)-3-phenyl-3,4-dihydropyrazole-2-carbaldehyde

5-(4-Hydroxyphenyl)-3-phenyl-3,4-dihydropyrazole-2-carbaldehyde

Cat. No.: B6052912
M. Wt: 266.29 g/mol
InChI Key: WYKSCGDOEFCOGO-UHFFFAOYSA-N
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Description

5-(4-Hydroxyphenyl)-3-phenyl-3,4-dihydropyrazole-2-carbaldehyde is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a hydroxyphenyl group and a phenyl group attached to a dihydropyrazole ring, with an aldehyde functional group at the 2-position

Properties

IUPAC Name

5-(4-hydroxyphenyl)-3-phenyl-3,4-dihydropyrazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c19-11-18-16(13-4-2-1-3-5-13)10-15(17-18)12-6-8-14(20)9-7-12/h1-9,11,16,20H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKSCGDOEFCOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)O)C=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxyphenyl)-3-phenyl-3,4-dihydropyrazole-2-carbaldehyde typically involves the condensation of appropriate hydrazine derivatives with aldehydes or ketones. One common method involves the reaction of 4-hydroxybenzaldehyde with phenylhydrazine under acidic conditions to form the corresponding hydrazone intermediate. This intermediate is then cyclized to form the dihydropyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxyphenyl)-3-phenyl-3,4-dihydropyrazole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-(4-Hydroxyphenyl)-3-phenyl-3,4-dihydropyrazole-2-carboxylic acid.

    Reduction: 5-(4-Hydroxyphenyl)-3-phenyl-3,4-dihydropyrazole-2-methanol.

    Substitution: Various ethers or esters depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 5-(4-Hydroxyphenyl)-3-phenyl-3,4-dihydropyrazole-2-carbaldehyde involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Hydroxyphenyl)-3-phenyl-3,4-dihydropyrazole-2-carbaldehyde is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

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